molecular formula C38H32N2 B14792979 N4,N4-Diphenyl-N4',N4'-di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine

N4,N4-Diphenyl-N4',N4'-di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B14792979
M. Wt: 516.7 g/mol
InChI Key: KYDUVQCGPXSNLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4,N4-Diphenyl-N4’,N4’-di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine is an organic compound that belongs to the class of triarylamine derivatives. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-Diphenyl-N4’,N4’-di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine typically involves the reaction of biphenyl-4,4’-dicarboxylic acid with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N4,N4-Diphenyl-N4’,N4’-di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aromatic compounds .

Scientific Research Applications

N4,N4-Diphenyl-N4’,N4’-di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4,N4-Diphenyl-N4’,N4’-di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine involves its ability to transport holes in electronic devices. The compound’s molecular structure allows for efficient charge transfer, which is crucial for the performance of OLEDs and other organic electronic devices. The presence of multiple aromatic rings and nitrogen atoms facilitates the delocalization of electrons, enhancing its electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4,N4-Diphenyl-N4’,N4’-di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine stands out due to its unique combination of electronic properties and stability. Its ability to efficiently transport holes makes it superior to many other triarylamine derivatives, particularly in the field of organic electronics .

Properties

Molecular Formula

C38H32N2

Molecular Weight

516.7 g/mol

IUPAC Name

3-methyl-N-(3-methylphenyl)-N-[4-[4-(N-phenylanilino)phenyl]phenyl]aniline

InChI

InChI=1S/C38H32N2/c1-29-11-9-17-37(27-29)40(38-18-10-12-30(2)28-38)36-25-21-32(22-26-36)31-19-23-35(24-20-31)39(33-13-5-3-6-14-33)34-15-7-4-8-16-34/h3-28H,1-2H3

InChI Key

KYDUVQCGPXSNLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC(=C6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.